Kinase Inhibitor Potency: Class-Level Inference from Pyridylmethyl Series
In a study of pyrimido[4,5-c]quinoline derivatives, a series of pyridylmethyl analogs were evaluated for CSNK2A inhibitory activity. While the specific compound 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline was not tested, the data for related pyridylmethyl analogs provides a class-level baseline. Compounds in this series exhibited IC50 values ranging from 6.0 µM to 14.0 µM in a cellular NanoBRET target engagement assay [1]. This range establishes a benchmark for the potential activity of the target compound, highlighting that structural modifications within the pyridylmethyl series can modulate potency by over 2-fold.
| Evidence Dimension | CSNK2A inhibitory activity (cellular potency) |
|---|---|
| Target Compound Data | Not directly measured; inferred from series |
| Comparator Or Baseline | Pyridylmethyl analogs: IC50 = 6.0 µM (compound 4o) and 14.0 µM (compound 4p) |
| Quantified Difference | >2-fold difference between best and worst analog in the series |
| Conditions | In-cell target engagement by NanoBRET assay |
Why This Matters
This data indicates that the choice of substituent on the pyridylmethyl group significantly impacts cellular kinase inhibition, making a specific compound like 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline a non-interchangeable entity in kinase-focused research.
- [1] Asressu, K. H., et al. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals (Basel) 2024, 17(3), 306. DOI: 10.3390/ph17030306. Table 3. View Source
